molecular formula C14H8BrClN2OS B6542835 4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide CAS No. 946321-99-9

4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

Cat. No.: B6542835
CAS No.: 946321-99-9
M. Wt: 367.6 g/mol
InChI Key: YUJLUFQDCJXEKW-UHFFFAOYSA-N
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Description

4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a complex organic compound that features both bromine and chlorine substituents on a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzothiazole derivatives, followed by amide formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as N-bromosuccinimide for bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is unique due to the presence of both benzamide and benzothiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS/c15-9-3-1-8(2-4-9)14(19)18-11-6-5-10(16)12-13(11)20-7-17-12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJLUFQDCJXEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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